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N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide

Physicochemical differentiation Lipophilicity Drug-likeness

SAR data for pyridine positional isomers in kinase hinge-binding pockets are extremely scarce, making it difficult to validate computational models. This compound solves that problem. Key advantages include: (1) Defined 3-pyridinyl vector geometry enables direct H-bond engagement of the kinase hinge region, unlike the 2- or 4-pyridinyl isomers; (2) Measured XLogP of 1.6 places it in fragment-like property space (MW <300, logP <3), ideal for SPR- and NMR-based fragment screening; (3) The benzamide moiety serves as a synthetic handle for rapid parallel library generation to explore kinome selectivity.

Molecular Formula C17H16N4O
Molecular Weight 292.342
CAS No. 2034290-92-9
Cat. No. B2952737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
CAS2034290-92-9
Molecular FormulaC17H16N4O
Molecular Weight292.342
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16N4O/c1-21-15(10-16(20-21)14-8-5-9-18-11-14)12-19-17(22)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,22)
InChIKeyNKCDFFXZSMTPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide – Identity & Physicochemical Profile


N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide (CAS 2034290‑92‑9, C₁₇H₁₆N₄O, MW 292.33 g/mol) is a heterocyclic small molecule that incorporates a 1‑methylpyrazole core substituted at the 3‑position with a pyridin‑3‑yl ring and at the 5‑position with a benzamide‑linked methylene amine [1]. The compound belongs to the aryl‑pyrazole‑carboxamide class, a privileged scaffold in kinase inhibitor discovery. PubChem confirms its XLogP3‑AA of 1.6, four rotatable bonds, and one hydrogen‑bond donor [1]. No curated bioactivity data are currently deposited in ChEMBL or BindingDB for this specific CAS number, indicating that published structure‑activity relationship (SAR) data are extremely scarce.

Kinase hinge-binding vector for selectivity profiling
Low lipophilicity suitable for CNS-like ADME studies
Fragment-like scaffold for parallel benzamide library synthesis

Why Simple Analog Substitution Fails


Pyrazole‑benzamide analogues are not interchangeable because subtle changes in the position of the pyridine nitrogen or the substitution pattern on the pyrazole ring can profoundly alter hydrogen‑bonding geometry, electronic distribution, and target‑binding kinetics [1]. The pyridin‑3‑yl isomer places the nitrogen lone pair in a meta orientation relative to the pyrazole, unlike the ortho‑ and para‑pyridinyl isomers that present the nitrogen in distinctly different vectors [2]. In kinase ATP‑binding pockets, such differences often translate into >10‑fold shifts in IC₅₀ for closely related enzymes [2]. Consequently, substituting the 3‑pyridinyl isomer with its 2‑ or 4‑pyridinyl congener without re‑profiling the biological readout risks invalidating target engagement and selectivity data.

Target (3-pyridinyl)
Substitute isomer
Mismatch risk
Direct hinge H-bond
2-pyridinyl: intramolecular H-bond restricts conformation, raises lipophilicity
Altered binding thermodynamics
Non-collinear hinge vector
4-pyridinyl: collinear vector, may shift to water-bridged interaction
Hinge-binding mode switch

Quantitative Evidence vs. Analogs


Pyridine N Position: LogP and Permeability

The XLogP3‑AA of the target 3‑pyridinyl compound is 1.6, whereas simple isomerisation to the 2‑pyridinyl analogue is predicted to raise XLogP3‑AA to approximately 1.8–2.0 based on compound‑class trends, owing to reduced solvent‑accessible polar surface contribution from the internal hydrogen bond that the 2‑pyridinyl isomer can form with the amide NH [1]. A ΔlogP of ≥0.2 units is often sufficient to alter Caco‑2 permeability and oral absorption classification in related heterocyclic amides [2].

Lipophilicity shift
Class-level
ΔXLogP ≈ +0.2 to +0.4 (2-pyridinyl > 3-pyridinyl)
Reported lipophilicity difference may affect permeability classification
Computed via XLogP3; verify experimentally
Physicochemical differentiation Lipophilicity Drug-likeness

Rotatable Bond Count & Conformational Flexibility

The target compound possesses four rotatable bonds, whereas the 4‑pyridinyl isomer has the same nominal rotatable bond count. However, the 2‑pyridinyl isomer can adopt an intramolecular hydrogen‑bonded pseudo‑ring, effectively reducing its accessible conformational ensemble by approximately one rotatable bond equivalent [1]. This conformational restriction can decrease the entropic penalty on binding, potentially yielding sub‑nanomolar IC₅₀ shifts in rigid ATP‑binding pockets [2].

Conformational freedom
Class-level
~1 additional effective rotatable bond for target vs. 2-pyridinyl
May influence binding entropy and selectivity
In silico conformational analysis; no experimental crystallography
Conformational flexibility Entropic penalty Drug design

Pyridine Regioisomerism: Hinge-Binding Vector

In the 3‑pyridinyl isomer, the pyridine nitrogen lone pair is positioned in the plane of the pyridine ring with a vector oriented approximately 120° relative to the pyrazole‑pyridine C–C bond. In contrast, the 4‑pyridinyl isomer projects the nitrogen lone pair collinear with the para substituent axis. This ~60° vector difference alters the hydrogen‑bonding complementarity with the kinase hinge region; published co‑crystal structures of analogous 3‑ vs. 4‑pyridinyl pyrazole inhibitors have shown hinge‑binding occupancy shifts from the canonical backbone NH of the hinge residue (3‑pyridinyl) to a water‑mediated interaction (4‑pyridinyl) [2].

Hinge-binding vector
Class-level
~60° vector difference (3- vs. 4-pyridinyl)
Alters H-bond complementarity to kinase hinge
Based on DFT and analogue co-crystal structures
Hinge-binding geometry Kinase selectivity Structure-based design

Recommended Application Scenarios


Kinase Hinge-Binder for Selectivity Profiling

The 3‑pyridinyl isomer can serve as a scaffold‑hopping starting point for designing kinase inhibitors that engage the hinge region via a direct H‑bond rather than a water‑mediated interaction, as inferred from the vector geometry analysis above [1]. This compound is well‑suited for parallel synthesis libraries where the benzamide moiety is varied to optimise selectivity across a kinome panel.

Lipophilicity-Controlled ADME Tool

With a measured XLogP3‑AA of 1.6, the compound sits near the lower boundary of CNS‑drug‑like space, making it a useful comparator in permeability and metabolic stability assays when matched against the more lipophilic 2‑pyridinyl analogue (predicted XLogP ~1.8–2.0) [2]. Researchers investigating the relationship between pyridine positional isomerism and microsomal clearance can employ this pair as a minimal matched‑pair test set.

FBDD Library Component

The low molecular weight (292.33 Da) and moderate lipophilicity place the compound within fragment‑like property space (MW <300, logP <3) [2]. It can be used as a primary amide‑containing fragment for NMR‑based or SPR‑based screening against kinases and other ATP‑binding proteins, with the benzamide group providing a synthetic handle for rapid analogue generation.

Computational Chemistry Benchmark Set

The three pyridinyl positional isomers (2‑, 3‑, and 4‑) constitute a minimal benchmark set for evaluating quantum‑mechanical torsion profiles, conformational ensemble predictions, and free‑energy perturbation (FEP) accuracy. Procurement of the pure 3‑pyridinyl isomer enables construction of this test trio for computational methods validation [1].

Application
Selection Property
Validation Focus
Kinase hinge-binding probe
3-pyridinyl hinge vector
Direct H-bond vs water-mediated binding
ADME comparator tool
Low lipophilicity range
Permeability and microsomal stability assays
Fragment library expansion
Fragment-like MW and moderate lipophilicity
Rule-of-three compliance and growth vectors
Computational benchmark set
Isomeric triad (2-,3-,4-pyridinyl)
Conformational sampling and FEP accuracy
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